molecular formula C10H13Cl2NO2 B1272359 (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride CAS No. 270596-38-8

(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride

Cat. No. B1272359
CAS RN: 270596-38-8
M. Wt: 250.12 g/mol
InChI Key: MRFPEMYQUCEGDY-FVGYRXGTSA-N
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Description

“(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride” is a chemical compound with the CAS Number: 331763-54-3 . It is a white to off-white powder or crystals .


Molecular Structure Analysis

The IUPAC name of this compound is (3S)-3-amino-4-(3-chlorophenyl)butanoic acid hydrochloride . The InChI code is 1S/C10H12ClNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder or crystals . It has a molecular weight of 250.12 g/mol .

Scientific Research Applications

Crystal Engineering

  • Multicomponent Crystals : Baclofen, a derivative of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid, forms multicomponent crystals with various acids, offering insights into conformation, protonation, and intermolecular interactions, useful in crystal engineering (Báthori & Kilinkissa, 2015).

Spectroscopy and Structure Analysis

  • Molecular Structure and Spectra : Detailed analysis of the vibrational spectra and molecular structure of 4-amino-3(4-chlorophenyl) butanoic acid, using techniques like FT-IR and Raman, aids in understanding its physical and chemical properties (Muthu & Paulraj, 2012).

Synthesis of Pharmacological Agents

  • Pharmacological Activity : Synthesis of β-substituted γ-aminobutyric acid derivatives, including 4-amino-3-(4-chlorophenyl)butanoic acid, demonstrates their high pharmacological activity, notably as nootropic agents and myorelaxants (Vasil'eva et al., 2016).

Molecular Docking and Biological Studies

  • Inhibition of Placenta Growth Factor : Docking studies of butanoic acid derivatives suggest their potential in inhibiting Placenta Growth Factor (PIGF-1) and other biological activities, highlighting their pharmacological importance (Vanasundari et al., 2018).

Antibacterial and Antifungal Properties

  • Antimicrobial Activity : Derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids have shown good antimicrobial activity against bacteria like Staphylococcus aureus and fungi like Candida tenuis (Mickevičienė et al., 2015).

Enantioseparation in Chemical Synthesis

  • Diastereomeric Salt Formation : The use of 3-hydroxycarboxylic acids, including derivatives of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid, in diastereomeric salt formation with resolving agents like cinchonidine, is a significant technique in enantioseparation (Chandrasekaran et al., 2022).

Solubility and Thermodynamic Studies

  • Solubility in Different Solvents : Understanding the solubility of Boc-(R)-3-amino-4-(2, 4, 5-trifluorophenyl)butanoic acid, a related compound, in various solvents contributes to knowledge on solubility behavior and thermodynamic properties of similar compounds (Fan et al., 2016).

Fluorescence Derivatisation

  • Fluorescent Derivatising Reagent : 3-(Naphthalen-1-ylamino)propanoic acid, related to (S)-3-Amino-4-(3-chlorophenyl)butanoic acid, has been explored as a fluorescent derivatising reagent for amino acids, important in biological assays (Frade et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P338, P351 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes.

properties

IUPAC Name

(3S)-3-amino-4-(3-chlorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFPEMYQUCEGDY-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride

CAS RN

331763-54-3
Record name Benzenebutanoic acid, β-amino-3-chloro-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331763-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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